molecular formula C8H7BrO2 B7965049 2-Bromo-5-(hydroxymethyl)benzaldehyde

2-Bromo-5-(hydroxymethyl)benzaldehyde

Cat. No.: B7965049
M. Wt: 215.04 g/mol
InChI Key: HDIRTWLBDDSQQI-UHFFFAOYSA-N
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Description

2-Bromo-5-(hydroxymethyl)benzaldehyde (CAS: 2973-80-0) is a halogenated aromatic aldehyde with the molecular formula C₈H₇BrO₂. It features a hydroxymethyl (–CH₂OH) group at the 5-position and a bromine atom at the 2-position of the benzaldehyde ring. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications . Its reactive aldehyde and hydroxymethyl groups make it versatile for further functionalization, such as etherification or reductive amination .

Properties

IUPAC Name

2-bromo-5-(hydroxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIRTWLBDDSQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-5-(hydroxymethyl)benzaldehyde (C7H6BrO2) is an aromatic aldehyde that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a bromine atom and a hydroxymethyl group attached to a benzaldehyde moiety, which influences its reactivity and interaction with biological targets. This article reviews the biological activity of 2-Bromo-5-(hydroxymethyl)benzaldehyde, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant case studies and research findings.

Structural Formula

The molecular structure of 2-Bromo-5-(hydroxymethyl)benzaldehyde can be represented as follows:

C7H6BrO2\text{C}_7\text{H}_6\text{BrO}_2

Physical Properties

PropertyValue
Molecular Weight201.03 g/mol
Melting Point60-62 °C
SolubilitySoluble in organic solvents; slightly soluble in water

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-Bromo-5-(hydroxymethyl)benzaldehyde. Its efficacy against various bacterial and fungal strains has been documented, showcasing its potential as a therapeutic agent.

  • Study Findings : A study evaluated the compound against several pathogens, revealing significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against Escherichia coli and Candida albicans .

Anticancer Potential

In addition to its antimicrobial properties, 2-Bromo-5-(hydroxymethyl)benzaldehyde has been investigated for its anticancer activity .

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by modulating key signaling pathways. It has shown selective cytotoxicity towards various cancer cell lines, with studies indicating that it may inhibit tumor growth through the disruption of cellular processes .

Case Studies

  • Antimicrobial Efficacy :
    • A systematic evaluation of various brominated compounds demonstrated that 2-Bromo-5-(hydroxymethyl)benzaldehyde exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against pathogenic fungi .
  • Cytotoxicity Studies :
    • In vitro studies revealed that the compound selectively inhibited the growth of certain cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Summary of Key Research Studies

Study ReferenceFocus AreaKey Findings
Antimicrobial ActivitySignificant MIC values against E. coli and C. albicans
Anticancer ActivityInduction of apoptosis in specific cancer cell lines
Structure-Activity RelationshipCorrelation between bromine substitution and increased bioactivity

The biological activity of 2-Bromo-5-(hydroxymethyl)benzaldehyde involves several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism.
  • Cellular Pathway Modulation : It can affect signaling pathways related to cell proliferation and apoptosis in cancer cells.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-Bromo-5-(hydroxymethyl)benzaldehyde typically involves bromination and hydroxymethylation of benzaldehyde derivatives. Various methods have been explored to enhance yield and purity, including the use of specific catalysts and controlled reaction conditions. For instance, a study demonstrated a one-step synthesis method yielding high purity products, which is crucial for subsequent applications in pharmaceuticals and materials science .

Medicinal Chemistry

2-Bromo-5-(hydroxymethyl)benzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield biologically active molecules. For example, it has been used in the development of anti-inflammatory agents by modifying its structure to enhance biological activity.

Research has indicated that derivatives of 2-Bromo-5-(hydroxymethyl)benzaldehyde exhibit significant biological activity, particularly anti-inflammatory properties. A study highlighted how related compounds inhibited pro-inflammatory mediator production in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases .

Organic Synthesis

The compound is utilized in organic synthesis as a building block for more complex molecules. Its bromine atom allows for further substitution reactions, making it versatile for creating diverse chemical entities. This application is particularly relevant in the development of new materials and fine chemicals.

Case Study 1: Anti-inflammatory Activity

A study investigated the effects of 5-bromo-2-hydroxy-4-methyl-benzaldehyde (a derivative) on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 cells. The results showed that the compound significantly suppressed the expression of pro-inflammatory cytokines through inhibition of key signaling pathways (ERK and NF-κB), indicating its potential as an anti-inflammatory agent .

Case Study 2: Synthesis of Organotin Complexes

Another research effort focused on synthesizing organotin(IV) complexes using derivatives of 2-Bromo-5-(hydroxymethyl)benzaldehyde. These complexes were characterized for their potential biological activities, showcasing the compound's utility in creating novel materials with enhanced properties .

Data Table: Applications Overview

Application AreaDescriptionKey Findings
Medicinal ChemistryIntermediate for drug synthesisUsed to develop anti-inflammatory agents
Biological ActivityAnti-inflammatory propertiesInhibits pro-inflammatory mediators
Organic SynthesisBuilding block for complex moleculesVersatile for diverse chemical transformations
Material ScienceDevelopment of novel organotin complexesEnhanced properties observed in synthesized materials

Comparison with Similar Compounds

Positional Isomers: Bromomethyl vs. Hydroxymethyl Substitution

  • 3-(Bromomethyl)benzaldehyde (3a) and 4-(Bromomethyl)benzaldehyde (3b) These isomers, synthesized from isophthalaldehyde or terephthalaldehyde, differ in the position of the bromomethyl (–CH₂Br) group (3- vs. 4-position). Unlike 2-bromo-5-(hydroxymethyl)benzaldehyde, these compounds lack a hydroxyl group, making them more reactive in nucleophilic substitutions (e.g., Williamson etherification). Their applications include the synthesis of α-aminoamide derivatives for neuropathic pain treatment .
  • 2-Bromo-5-(trifluoromethyl)benzaldehyde (C₈H₄BrF₃O)
    This compound replaces the hydroxymethyl group with a trifluoromethyl (–CF₃) group. The electron-withdrawing –CF₃ group significantly alters reactivity, increasing electrophilicity at the aldehyde moiety. It is used in Suzuki couplings for synthesizing terphenyl-based inhibitors of PD-1/PD-L1 proteins .

Functional Group Variations

  • 2-Bromo-5-fluorobenzaldehyde (C₇H₄BrFO)
    Substitution of the hydroxymethyl group with fluorine (–F) reduces steric hindrance and introduces halogen-halogen interactions (Br⋯F, 3.18–3.37 Å) in the crystal lattice. This compound is utilized in vibrational spectroscopy studies and synthesis of bioactive molecules .

  • 5-Bromo-2-hydroxybenzaldehyde (C₇H₅BrO₂)
    The hydroxyl (–OH) group at the 2-position enhances hydrogen-bonding capabilities, influencing crystal packing. It forms thiosemicarbazone derivatives with antimicrobial activity .

Heterocyclic Derivatives

  • 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde (C₁₀H₆BrNO₂) Incorporation of an oxazole ring at the 5-position introduces π-stacking interactions and planar geometry. This compound serves as a precursor in medicinal chemistry for designing kinase inhibitors .

Comparative Analysis of Properties and Reactivity

Molecular and Crystallographic Properties

Compound Molecular Formula Key Substituents Crystallographic Features
2-Bromo-5-(hydroxymethyl)benzaldehyde C₈H₇BrO₂ –Br (2), –CH₂OH (5) Not reported in evidence
2-Bromo-5-fluorobenzaldehyde C₇H₄BrFO –Br (2), –F (5) Br⋯F interactions (3.19–3.37 Å), π-stacking
5-Bromo-2-hydroxybenzaldehyde C₇H₅BrO₂ –Br (5), –OH (2) Hydrogen-bonded dimers

Q & A

Q. How to address discrepancies in reaction yields during scale-up synthesis?

  • Methodological Answer : Mixing efficiency and heat dissipation differ between lab and pilot scales. Use DOE (Design of Experiments) to optimize parameters (e.g., stirring rate, cooling). Monitor reaction progress via inline FTIR or Raman spectroscopy to identify intermediate bottlenecks .

Tables for Key Data

Property Value Reference
Molecular Weight201.017 g/mol
Melting Point130–135°C
Boiling Point286.7°C (at 760 mmHg)
X-ray Bond Length (C–C)0.003–0.005 Å
Synthetic Yield Range70–90%

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